molecular formula C21H18N4O3 B4740790 ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-phenyl-5-pyrimidinecarboxylate

ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-phenyl-5-pyrimidinecarboxylate

Cat. No. B4740790
M. Wt: 374.4 g/mol
InChI Key: JNDBBYIJHFCBRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine derivative that has been synthesized and studied for its chemical properties and reactions. Pyrimidine derivatives are known for their diverse applications in the field of medicinal and organic chemistry due to their varied biological activities.

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, Mohamed (2021) described a process involving the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in an ethanol/TEA solution at room temperature. This process resulted in various derivatives, including the ethyl iminothiazolopyridine-4-carboxylate and ethyl (amino(methoxy)methyl)-3-(substitutedphenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylate (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of this compound has been studied through various methods such as X-ray diffraction, NMR spectroscopy, and elemental analysis. Marjani (2013) reported the crystal structure of a related compound, confirming its structure with IR, 1H and 13C NMR spectroscopy, microanalyses, and X-ray single crystal structure determination (Marjani, 2013).

Chemical Reactions and Properties

The chemical reactions and properties of this compound are diverse. For instance, Gomha, Muhammad, and Edrees (2017) synthesized a novel compound by reacting N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a related pyrimidine derivative, leading to interesting reactions and structural formations (Gomha, Muhammad, & Edrees, 2017).

properties

IUPAC Name

ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-phenylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-3-27-19(26)17-13(2)22-20(24-18(17)14-9-5-4-6-10-14)25-21-23-15-11-7-8-12-16(15)28-21/h4-12H,3H2,1-2H3,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDBBYIJHFCBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1C2=CC=CC=C2)NC3=NC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-phenylpyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-phenyl-5-pyrimidinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-phenyl-5-pyrimidinecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-phenyl-5-pyrimidinecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-phenyl-5-pyrimidinecarboxylate
Reactant of Route 5
ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-phenyl-5-pyrimidinecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-phenyl-5-pyrimidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.